4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked to a pyrrolidine ring via an ether bond. The pyrrolidine moiety is further substituted with a 4-chlorophenylsulfonyl group, which confers unique electronic and steric properties. Its synthesis typically involves multi-step reactions, including cyclization and sulfonylation, to achieve the desired substitution pattern.
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-1-3-15(4-2-12)22(19,20)18-10-7-14(11-18)21-13-5-8-17-9-6-13/h1-6,8-9,14H,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKNHDSXFGCNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the 4-Chlorophenylsulfonyl Group: This step often involves the reaction of the pyrrolidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Pyridine Ring: The final step involves the coupling of the functionalized pyrrolidine with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under controlled conditions. Key pathways include:
Research Findings :
-
Oxidation of the pyrrolidine ring at the β-position produces lactam derivatives, which retain the sulfonamide group’s electronic effects .
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Chromium-based oxidants yield dicarboxylic acids due to cleavage of the pyrrolidine ring, as observed in related N-sulfonylpyrrolidine analogs .
Nucleophilic Substitution
The pyridine ring participates in electrophilic substitution, while the sulfonamide group enables SN2 reactivity:
| Reagent | Site of Reaction | Product | Conditions | Reference |
|---|---|---|---|---|
| Benzyl chloride | Pyridine C-3 position | 3-Benzylpyridine derivative | DMF, K₂CO₃, 100°C | |
| NaSH in ethanol | Sulfonamide sulfur | Thiosulfonate analog | Reflux, 6 h |
Key Observations :
-
Alkylation at the pyridine’s C-3 position proceeds regioselectively due to steric hindrance from the adjacent pyrrolidine-oxy group .
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Thiolysis of the sulfonamide group replaces the sulfonyl oxygen with sulfur, enhancing lipophilicity .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Case Study :
Cyclization with carbon disulfide forms a triazolopyridine core, as demonstrated in structurally related sulfonamides. This reaction is critical for generating bioactive scaffolds with antitumor properties .
Reduction Reactions
Selective reduction of functional groups has been reported:
| Reagent | Target Site | Product | Conditions | Reference |
|---|---|---|---|---|
| LiAlH₄ in THF | Sulfonamide group | Sulfinic acid derivative | 0°C, 2 h | |
| H₂/Pd-C in ethanol | Pyridine ring | Piperidine analog | RT, 24 h |
Notable Results :
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LiAlH₄ reduces the sulfonamide to a sulfinic acid without affecting the pyrrolidine ring .
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Catalytic hydrogenation saturates the pyridine ring, forming a piperidine system while retaining the sulfonyl group .
Acid/Base-Mediated Reactions
The sulfonamide group exhibits pH-dependent reactivity:
Mechanistic Insight :
-
Acidic hydrolysis cleaves the sulfonamide bond, yielding a pyrrolidine alcohol, as seen in analogs with similar steric environments.
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Base-induced oxidation at the pyridine nitrogen improves aqueous solubility for pharmacokinetic optimization .
Cross-Coupling Reactions
Palladium-catalyzed coupling expands structural diversity:
| Catalyst | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | Biarylpyridine derivative | 85% | |
| CuI/Et₃N | Terminal alkyne | Alkynylpyridine analog | 78% |
Synthetic Utility :
Scientific Research Applications
Structural Overview
The compound features a pyridine ring substituted with a pyrrolidine moiety and a sulfonyl group, with a chlorophenyl substituent enhancing its potential reactivity and biological activity. The combination of these functional groups may confer specific properties useful in medicinal applications.
Anticancer Activity
Research indicates that compounds similar to 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been shown to possess antitumor activity, suggesting potential for developing new cancer therapies. A study on chalcone-sulfonamide hybrids demonstrated notable anticancer effects, which could be further explored with this compound .
Antimicrobial Properties
The sulfonamide structure is known for its antimicrobial activity. Compounds with similar configurations have been linked to various pharmacological effects, including antibacterial and antifungal activities. The incorporation of the pyrrolidine moiety may enhance these effects, making it a candidate for further exploration in antimicrobial drug development.
Neuroprotective Effects
The presence of the pyrrolidine ring suggests potential neuroprotective properties. Research into related compounds indicates their ability to interact with neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases. The selective targeting of specific receptors could lead to advancements in cognitive disorder treatments .
Synthesis and Functionalization
The unique structure of this compound allows it to be used as a building block in the synthesis of novel materials. Its reactivity can be exploited in creating functionalized polymers or nanomaterials with tailored properties for specific applications, such as drug delivery systems or sensors.
Catalysis
The compound's functional groups may also play a role in catalytic processes. Sulfonamides are known to participate in various chemical reactions, including oxidation and reduction processes. This makes this compound a potential candidate for use in catalytic systems aimed at synthesizing complex organic molecules.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis:
Structural Analogues with Pyridine Cores
2.1.1. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl) Derivatives
- Structure: These compounds share a pyridine core with chloro and substituted phenyl groups but lack the pyrrolidine-sulfonyl moiety. Instead, they incorporate hexahydroquinoline and carbonitrile groups .
- Molecular Weight: Ranges from 466 to 545 g/mol (higher than the target compound due to additional substituents) . Activity: Exhibited moderate antimicrobial activity against E. coli and S. aureus (MIC values: 12.5–50 µg/mL), suggesting that sulfonamide substitution may influence potency .
2.1.2. 4-(4-Chlorophenyl)-1-(2,6-Dinitrophenyl)-1,2,3,6-Tetrahydropyridine (CAS 1398322-86-5)
- Structure : Features a tetrahydropyridine ring with 4-chlorophenyl and electron-withdrawing dinitrophenyl groups .
- Solubility: Lower solubility in polar solvents due to nonpolar dinitrophenyl substituents.
Analogues with Sulfonamide Substitution
2.2.1. 4-(4-Carboxy-3-Fluorophenyl)-2-Hydroxypyridine (CAS 1267011-08-4)
- Structure : Contains a hydroxypyridine core with fluorophenyl and carboxylic acid groups .
- Key Differences: Acidity: The carboxylic acid group (pKa ~4.2) increases aqueous solubility at physiological pH, unlike the neutral sulfonamide group in the target compound.
Complex Heterocyclic Analogues
2.3.1. Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives
- Structure : Hybrid scaffolds combining pyrrole, thiazole, and pyrimidine rings with chloro and methoxyphenyl groups .
- Synthetic Complexity: Requires multi-component reactions in DMF, whereas the target compound’s synthesis is comparatively straightforward .
Comparative Data Table
Key Findings and Implications
Substituent Effects : The sulfonamide group in the target compound may offer a balance between solubility and reactivity compared to electron-withdrawing (e.g., dinitrophenyl) or polar (e.g., carboxylic acid) groups in analogs.
Bioactivity Gaps: While antimicrobial data exist for hexahydroquinoline derivatives , the target compound’s pharmacological profile remains unexplored, highlighting a need for targeted screening.
Synthetic Accessibility : The target compound’s synthesis is less complex than fused heterocycles (e.g., pyrrolo-thiazolo-pyrimidines), favoring scalability .
Biological Activity
4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound characterized by a pyridine ring with various functional groups, including a pyrrolidine moiety and a sulfonyl group. This unique structure suggests potential biological activities that could be explored for therapeutic applications. Understanding its biological activity is essential for evaluating its pharmacological potential.
Structural Overview
The molecular formula of this compound is C₁₅H₁₅ClN₂O₃S, with a molecular weight of 338.8 g/mol. The compound features:
- Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's electronic properties.
- Pyrrolidine Moiety : A five-membered nitrogen-containing ring that may influence its interaction with biological targets.
- Sulfonyl Group : Enhances reactivity and may play a role in enzyme inhibition.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
These values indicate potent inhibitory action, suggesting that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes.
Antibacterial Activity
The compound's antibacterial properties have been evaluated, showing promising results against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antidiabetic Potential
Similar compounds have been linked to antidiabetic effects, possibly through modulation of insulin secretion or action on potassium channels. For instance, research on related thiazolidine derivatives indicates significant activity in regulating blood glucose levels, which may extend to the pyridine derivative .
Case Studies
-
Study on Enzyme Inhibition :
A study conducted on synthesized derivatives of sulfonamide compounds demonstrated significant inhibition of AChE and urease, with some derivatives showing IC₅₀ values lower than traditional inhibitors like thiourea. This suggests that the sulfonamide functionality in this compound may enhance its pharmacological profile against these targets . -
Antimicrobial Evaluation :
In vitro studies have shown that related compounds exhibit broad-spectrum antibacterial activity. The structural features of the pyridine and sulfonamide groups are believed to contribute to this effect by enhancing membrane permeability or inhibiting key metabolic processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-fluorobenzenesulfonamide | Fluorobenzene moiety | Antibacterial activity |
| 4-Fluoro-3-chlorophenol | Hydroxy group on phenol | Strong antioxidant properties |
| 3-(1-(Phenylsulfonyl)pyrrolidin-3-yl)thiazolidine | Thiazolidine structure | Antidiabetic properties |
The combination of the sulfonamide structure with both pyrrolidine and pyridine rings in this compound potentially enhances its biological activity and specificity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, and what reaction conditions maximize yield?
- Methodology : The compound is typically synthesized via a multi-step process. Key steps include:
Sulfonylation : React pyrrolidin-3-ol with 4-chlorobenzenesulfonyl chloride in a base (e.g., NaOH) and solvent (e.g., dichloromethane) to form the sulfonylated intermediate .
Etherification : Couple the sulfonylated pyrrolidine with 4-hydroxypyridine using Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) or nucleophilic substitution in polar aprotic solvents like DMF .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Considerations : Catalytic bases (e.g., triethylamine) and anhydrous conditions are critical to suppress side reactions like hydrolysis of the sulfonyl group .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups), sulfonyl group (δ 7.6–8.1 ppm for aromatic protons), and pyridine ring (δ 8.3–8.7 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₄ClN₂O₃S: 357.04) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm sulfonylpyridine linkage .
Q. What safety protocols are essential during handling and storage?
- Hazards : Potential irritant (H315, H319) and acute toxicity (H301) due to sulfonyl and chlorophenyl groups .
- Mitigation : Use PPE (gloves, goggles), store in airtight containers at –20°C, and neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting MIC values in antimicrobial assays)?
- Root Cause Analysis :
- Variability in Assay Conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. saline) can alter MIC values. Standardize protocols per CLSI guidelines .
- Structural Degradation : Verify compound stability under assay conditions (e.g., pH 7.4 buffer) via HPLC .
- Solution : Perform dose-response curves with internal controls (e.g., ciprofloxacin) and validate results across independent labs .
Q. What strategies improve regioselectivity during derivatization of the pyridine or pyrrolidine moieties?
- Directed Functionalization :
- Pyridine Ring : Use protecting groups (e.g., Boc on the pyrrolidine nitrogen) to direct electrophilic substitution to the pyridine’s para-position .
- Pyrrolidine Ring : Exploit steric hindrance by introducing bulky substituents at C3 to favor reactions at C2 .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Experimental Framework :
Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) and validate with mutagenesis studies .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
